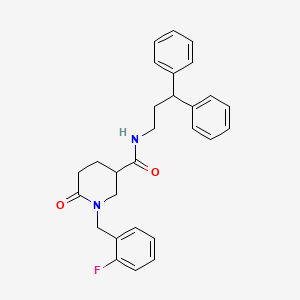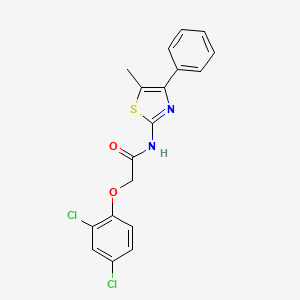![molecular formula C19H26N4O2 B6123019 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine D3 receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone acts as a potent and selective agonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. This receptor subtype is involved in the regulation of reward, motivation, and cognition, and its dysfunction has been implicated in various neurological and psychiatric disorders. By activating the dopamine D3 receptor, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone can modulate the activity of these pathways and potentially alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced synaptic plasticity, and improved cognitive function. These effects are believed to be mediated by the activation of the dopamine D3 receptor and the modulation of downstream signaling pathways.
実験室実験の利点と制限
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for use in lab experiments, including its high selectivity for the dopamine D3 receptor and its potential therapeutic applications in various neurological and psychiatric disorders. However, the compound's complex synthesis method and limited availability may pose challenges for researchers.
将来の方向性
There are several future directions for the study of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, including the investigation of its potential therapeutic applications in specific neurological and psychiatric disorders, the development of more efficient synthesis methods, and the exploration of novel derivatives and analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone and its downstream signaling pathways.
合成法
The synthesis of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone involves several steps, starting from the reaction of 4-methoxyphenylpiperazine with 2-chloro-6-methyl-5-propylpyrimidin-4(3H)-one in the presence of a base. The resulting intermediate is then subjected to further reactions, including N-alkylation and cyclization, to yield the final product. The synthesis of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, addiction, and depression. The compound's high selectivity for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders, as this receptor subtype is believed to play a crucial role in the regulation of reward, motivation, and cognition.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-5-17-14(2)20-19(21-18(17)24)23-12-10-22(11-13-23)15-6-8-16(25-3)9-7-15/h6-9H,4-5,10-13H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVFCDJZSCZSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(cyclobutylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122946.png)

![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)
![3-methoxy-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide](/img/structure/B6122988.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6122991.png)

![4-[2-(phenylthio)ethyl]morpholine oxalate](/img/structure/B6123007.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-N-phenylacetamide](/img/structure/B6123010.png)
![1-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6123016.png)
![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)
![2-amino-N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isopropyl-N-methyl-4-pyrimidinecarboxamide](/img/structure/B6123028.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)
